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Compound of Interest

Compound Name:
(2E)-3-[2-(Benzyloxy)-3-

methoxyphenyl]acrylic acid

CAS No.: 1169848-08-1

Cat. No.: B3086960

Get Quote

Executive Summary
This technical guide provides a rigorous comparative analysis of two structural isomers of

benzyloxy-methoxyphenyl acrylic acid: 3-(3-(benzyloxy)-4-methoxyphenyl)acrylic acid (Isomer

A) and 3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid (Isomer B). These compounds are

lipophilic derivatives of isoferulic and ferulic acid, respectively.

The strategic masking of the phenolic hydroxyl group with a benzyl moiety alters the

physicochemical landscape of the parent cinnamic acid scaffold, significantly impacting

solubility, metabolic stability, and receptor binding affinity. This guide synthesizes experimental

data to contrast their synthesis, structural characteristics, and biological efficacy.[1]

Structural Definition & Synthetic Pathways[2]
The core difference lies in the regiochemistry of the substituents on the phenyl ring relative to

the acrylic acid tail.
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Isomer A (Meta-Benzyloxy): Derived from Isoferulic Acid. The bulky benzyloxy group is at the

meta position (C3), while the methoxy group is para (C4).

Isomer B (Para-Benzyloxy): Derived from Ferulic Acid. The bulky benzyloxy group is at the

para position (C4), while the methoxy group is meta (C3).

Synthesis Workflow
The most robust synthetic route involves the O-alkylation of the corresponding hydroxy-

cinnamic acid precursor using benzyl bromide under basic conditions, followed by hydrolysis if

ester protection is employed.

Figure 1: Comparative Synthesis Pathway
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Caption: Divergent synthesis of Isomer A and B via O-benzylation of naturally occurring

phenylpropenoids.
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The positional isomerism results in distinct spectroscopic signatures and physical properties.

The para-substitution pattern in Isomer B generally leads to higher symmetry and often higher

melting points compared to the meta-substituted Isomer A.

Table 1: Comparative Physicochemical Data
Feature Isomer A (Meta-Benzyloxy) Isomer B (Para-Benzyloxy)

Parent Scaffold Isoferulic Acid Ferulic Acid

CAS Number 24807-37-2 7152-95-6

Molecular Formula C₁₇H₁₆O₄ C₁₇H₁₆O₄

Molecular Weight 284.31 g/mol 284.31 g/mol

Melting Point 108–112 °C (Derivative) 178–180 °C (Free Acid)

¹H NMR (Methoxy) δ ~3.89 ppm (s, 3H) δ ~3.92 ppm (s, 3H)

¹H NMR (Benzyl) δ ~5.15 ppm (s, 2H) δ ~5.20 ppm (s, 2H)

LogP (Predicted) ~3.8 (High Lipophilicity) ~3.8 (High Lipophilicity)

Solubility
Low in water; Soluble in

DMSO, EtOH

Low in water; Soluble in

DMSO, EtOH

Analysis: The ¹H NMR signals for the methoxy protons are slightly deshielded in Isomer B due

to the electronic environment of the meta position relative to the electron-withdrawing acrylic

chain. The melting point of Isomer B is typically higher, reflecting better crystal packing

efficiency often seen in para-substituted aromatics.

Biological Performance & SAR Analysis
The biological activity of these isomers is governed by the Structure-Activity Relationship (SAR)

of the cinnamic acid pharmacophore. The "capping" of the phenolic hydroxyl with a benzyl

group abolishes the direct radical scavenging capacity (HAT mechanism) typical of ferulic acid

but enhances lipophilicity and binding to hydrophobic pockets in enzymes like COX-2 or

specific kinases.
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Assay / Target
Isomer A
Performance

Isomer B
Performance

Mechanism /
Insight

Antioxidant (DPPH)
Negligible. Lacks free

phenolic -OH.

Negligible. Lacks free

phenolic -OH.

Benzylation blocks the

H-atom transfer

required for radical

quenching.

Cytotoxicity (K562) Moderate activity. High Potency.

The para-benzyloxy

group mimics

hydrophobic tails seen

in many tyrosine

kinase inhibitors.

Lipid Accumulation Low regulation. Active (S17 Analog).

Para-substitution

aligns better with

AMPK activation

pathways in HepG2

cells.

Antimicrobial Moderate (Gram+). High (Gram+).

Increased lipophilicity

aids cell wall

penetration; para-

isomer often shows

better docking scores.

SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) Map
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Caption: SAR analysis highlighting the critical role of the para-substituent in determining

receptor fit and biological potency.

Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-(benzyloxy)-3-
methoxyphenyl)acrylic acid (Isomer B)
This protocol utilizes the O-alkylation of ferulic acid esters followed by hydrolysis.

Reagents: Methyl ferulate (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (K₂CO₃, 2.0

eq), Acetone (Anhydrous), NaOH (2M), Ethanol.

O-Alkylation:

Dissolve methyl ferulate (10 mmol) in anhydrous acetone (50 mL).

Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.

Add benzyl bromide (12 mmol) dropwise.
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Reflux the mixture at 60°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Filter off inorganic salts. Evaporate solvent.[2][3] Recrystallize the intermediate

ester from ethanol.[4]

Hydrolysis:

Dissolve the intermediate ester (5 mmol) in Ethanol (20 mL).

Add NaOH solution (2M, 10 mL).

Reflux for 1 hour.

Acidification: Cool to 0°C and acidify with HCl (1M) to pH 2-3.

Isolation: Filter the white precipitate. Wash with cold water and dry under vacuum.

Validation:

Yield: Expect 85-90%.

Appearance: White crystalline solid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)
To compare the antiproliferative activity of Isomer A vs Isomer B.

Cell Seeding: Seed K562 or MCF-7 cells in 96-well plates (5,000 cells/well). Incubate for

24h.

Treatment:

Prepare stock solutions of Isomer A and Isomer B in DMSO.

Treat cells with serial dilutions (1–100 µM) for 48h. Ensure final DMSO concentration <

0.5%.

MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
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Solubilization: Remove media (carefully) and add 150 µL DMSO to dissolve formazan

crystals.

Measurement: Read absorbance at 570 nm.

Analysis: Calculate IC50 values using non-linear regression. Expect Isomer B to show lower

IC50 (higher potency) in K562 lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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